![molecular formula C22H17N3O2S B3693185 N-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide CAS No. 593238-59-6](/img/structure/B3693185.png)
N-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide
Overview
Description
N-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide is a complex organic compound with the molecular formula C22H17N3O2S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide typically involves multi-step organic reactions. One common method includes the condensation of 3-(6-methyl-1,3-benzoxazol-2-yl)aniline with benzoyl isothiocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or other reduced forms.
Substitution: The benzoxazole ring and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
N-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. These interactions can trigger various cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another heterocyclic compound with potential biological activities.
OXONE® (monopersulfate compound): A stable oxidant used in various chemical reactions.
Uniqueness
N-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide is unique due to its specific structural features, such as the benzoxazole ring and carbamothioyl group, which confer distinct chemical and biological properties. Its ability to interact with DNA and enzymes sets it apart from other similar compounds .
Biological Activity
N-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antifungal properties, cytotoxicity, and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 288.37 g/mol. The structure features a benzamide core modified with a carbamothioyl group and a 6-methyl-1,3-benzoxazol-2-yl moiety, which may contribute to its biological effects.
Biological Activity Overview
Recent studies have evaluated the biological activity of this compound across various assays:
1. Antifungal Activity
Research indicates that related compounds containing the benzoxazole moiety exhibit significant antifungal activity. For instance, a study on benzamide derivatives demonstrated that several compounds showed effective inhibition against fungi such as Botrytis cinerea and Fusarium graminearum, with some derivatives outperforming established antifungal agents like pyraclostrobin .
Table 1: Antifungal Activity of Benzamide Derivatives
Compound | Target Fungi | Inhibition (%) at 100 mg/L |
---|---|---|
10a | Botrytis cinerea | 84.4 |
10d | Fusarium graminearum | 83.6 |
This compound | TBD | TBD |
2. Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the safety profile of this compound. These studies typically involve evaluating the compound's effects on human cell lines and comparing them to standard cytotoxic agents.
Case Study: Cytotoxicity in Human Cell Lines
A study reported that certain benzamide derivatives exhibited low toxicity towards human fibroblast cells while maintaining antifungal efficacy. This suggests a favorable therapeutic window for compounds like this compound .
While specific mechanisms for this compound remain to be fully elucidated, compounds with similar structures often disrupt fungal cell wall synthesis or inhibit key metabolic pathways in pathogens. The presence of the benzoxazole moiety may enhance interaction with biological targets due to its ability to form hydrogen bonds and π-stacking interactions.
Properties
IUPAC Name |
N-[[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2S/c1-14-10-11-18-19(12-14)27-21(24-18)16-8-5-9-17(13-16)23-22(28)25-20(26)15-6-3-2-4-7-15/h2-13H,1H3,(H2,23,25,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCMVTYHUMNNRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30361898 | |
Record name | STK240770 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30361898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
593238-59-6 | |
Record name | STK240770 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30361898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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